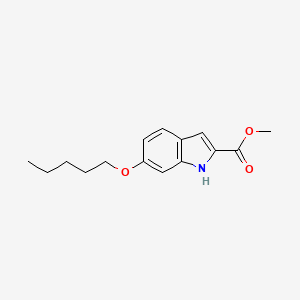
methyl 6-(pentyloxy)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate, also known as MPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives and has shown promising results in various fields of research. In
Mécanisme D'action
The exact mechanism of action of methyl 6-(pentyloxy)-1H-indole-2-carboxylate is not fully understood. However, it is believed to act on various molecular targets in the body, including the cannabinoid receptors and the adenosine receptors. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce the growth of tumors in animal models of cancer. Additionally, methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a range of potential applications in various fields of research. However, there are also limitations to its use. methyl 6-(pentyloxy)-1H-indole-2-carboxylate is not yet widely available, and its exact mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on methyl 6-(pentyloxy)-1H-indole-2-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 6-(pentyloxy)-1H-indole-2-carboxylate. Another area of interest is the use of methyl 6-(pentyloxy)-1H-indole-2-carboxylate as a tool for studying the function of certain proteins in the body. Additionally, more research is needed to determine the safety and efficacy of methyl 6-(pentyloxy)-1H-indole-2-carboxylate in humans and to further understand its mechanism of action.
In conclusion, methyl 6-(pentyloxy)-1H-indole-2-carboxylate is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of pentyloxybenzaldehyde with indole-2-carboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield methyl 6-(pentyloxy)-1H-indole-2-carboxylate. This synthesis method has been optimized to produce high yields and purity of methyl 6-(pentyloxy)-1H-indole-2-carboxylate.
Applications De Recherche Scientifique
Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl 6-(pentyloxy)-1H-indole-2-carboxylate has been studied for its potential use in the development of new drugs and as a tool for studying the function of certain proteins in the body.
Propriétés
IUPAC Name |
methyl 6-pentoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-4-5-8-19-12-7-6-11-9-14(15(17)18-2)16-13(11)10-12/h6-7,9-10,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLDGXJBMOPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(pentyloxy)-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)
![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
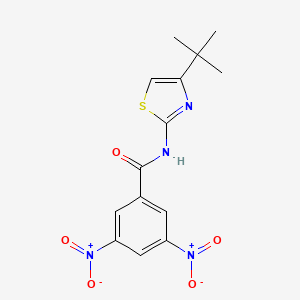
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)
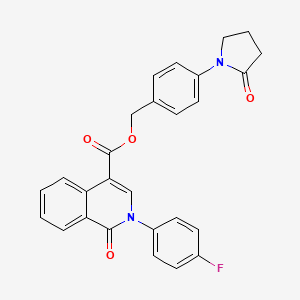
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)
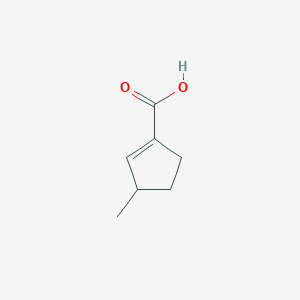
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)
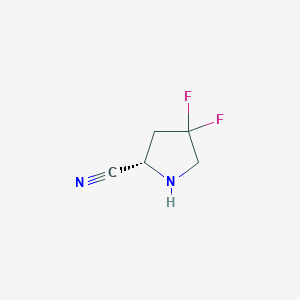
![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)